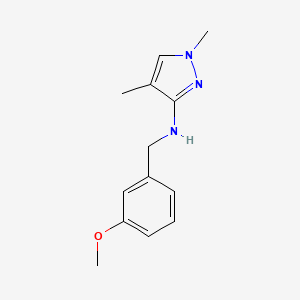![molecular formula C14H23N5 B11738344 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738344.png)
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a butan-2-yl group and a dimethyl group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, which are then linked through a series of condensation reactions. Common reagents used in the synthesis include hydrazine, acetylacetone, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole
- 1-(butan-2-yl)-4,5-dimethyl-1H-pyrazole
- 1-(butan-2-yl)-1H-pyrazole-3-carboxamide
Uniqueness
What sets {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine apart is its dual pyrazole structure, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H23N5 |
|---|---|
Molekulargewicht |
261.37 g/mol |
IUPAC-Name |
1-(2-butan-2-ylpyrazol-3-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-11(2)19-14(6-7-16-19)10-15-8-13-9-17-18(4)12(13)3/h6-7,9,11,15H,5,8,10H2,1-4H3 |
InChI-Schlüssel |
MJGDQTGEGSWHFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C(=CC=N1)CNCC2=C(N(N=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11738271.png)
amine](/img/structure/B11738272.png)
![1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11738274.png)
![Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine](/img/structure/B11738280.png)

![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738285.png)

amine](/img/structure/B11738294.png)
![1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738306.png)

amine](/img/structure/B11738313.png)
![1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738321.png)
![Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate](/img/structure/B11738328.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine](/img/structure/B11738338.png)
